Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Description

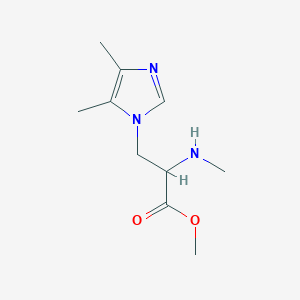

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a substituted imidazole derivative characterized by a methyl ester group at the propanoate position and a methylamino substituent at the α-carbon. The 4,5-dimethylimidazole core is a critical pharmacophore in medicinal chemistry, often associated with bioactivity in receptor binding or enzyme inhibition .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-9(11-3)10(14)15-4/h6,9,11H,5H2,1-4H3 |

InChI Key |

MMVKLAODQCXNEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC(C(=O)OC)NC)C |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Functionalization

The 4,5-dimethyl substitution on the imidazole ring is typically introduced by:

- Starting from 4,5-dimethylimidazole or its derivatives, which can be synthesized via cyclization of appropriate precursors such as α-diketones and amidines under acidic or basic conditions.

- The imidazole nitrogen (N-1) is then alkylated or linked to the propanoate backbone via nucleophilic substitution or coupling reactions.

Protection and Deprotection Steps

To avoid side reactions, protecting groups such as trityl (Trt) or tert-butoxycarbonyl (Boc) are used on amino functionalities during intermediate steps, followed by deprotection with trifluoroacetic acid (TFA) or other acidic conditions.

Example Synthetic Route (Based on Literature)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4,5-dimethylimidazole | Cyclization of α-diketone with amidine | Established method for imidazole ring formation |

| 2 | Coupling of imidazole to 3-bromopropanoate methyl ester | Nucleophilic substitution in polar aprotic solvent (e.g., DMF) | Imidazole N-1 attacks alkyl halide |

| 3 | Introduction of methylamino group at 2-position | Reductive amination or substitution with methylamine | Use of reducing agents like NaBH4 or catalytic hydrogenation |

| 4 | Purification and isolation | Chromatography, crystallization | Reverse-phase HPLC or silica gel chromatography |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for nucleophilic substitution steps to enhance reactivity.

- Catalysts: Acid catalysts (e.g., sulfuric acid) for esterification; hydrogenation catalysts (Pd/C) for reduction steps.

- Temperature: Esterification typically conducted at reflux; substitution and reduction steps at room temperature to moderate heating (20–60°C).

- Molar Ratios: Stoichiometric or slight excess of methylamine (1.1–1.5 equiv) to ensure complete substitution.

Analytical Data and Purity

- Characterization: NMR (1H, 13C), MS (mass spectrometry), and HPLC are used to confirm structure and purity.

- Yields: Reported yields for similar compounds range from 50% to 80% depending on step and purification method.

- Stability: Methyl ester derivatives offer improved stability and solubility compared to free acids.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4,5-Dimethylimidazole, 3-bromopropanoic acid methyl ester, methylamine |

| Key reagents | Methanol, sulfuric acid, NaBH4, Pd/C, TFA |

| Solvents | DMF, DCM, methanol, acetonitrile |

| Temperature range | 20–110 °C (reflux for esterification) |

| Reaction time | 1–24 hours depending on step |

| Purification methods | Chromatography (silica gel, reverse-phase HPLC) |

| Typical yields | 50–80% per step |

| Characterization methods | NMR, MS, HPLC |

Research Findings and Notes

- The methyl ester functionality is critical for biological activity and pharmacokinetic properties, as demonstrated in structure-activity relationship (SAR) studies on imidazole derivatives.

- Modifications on the amino substituent (e.g., methylamino) affect solubility and metabolic stability, which can be fine-tuned by synthetic modifications.

- The preparation methods are adaptable to scale-up with appropriate optimization of reaction parameters and purification protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and ester group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydroimidazole derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or ligand in biochemical assays.

Medicine: Potential use in drug development due to its imidazole core, which is known for various pharmacological activities.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate would depend on its specific application. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may act as an inhibitor or activator, depending on its structure and the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- Methyl 3-[(4,5-dihydro-1H-imidazol-5-yl)-2-(2-oxo-1-(2-imidazoline)-4-yl)-2-(tosyl methylamino)ethylamino]propanoate (4h): This compound () shares the methyl ester and methylamino groups but incorporates a more complex dihydroimidazole and imidazoline framework. The additional tosyl group and imidazoline ring reduce synthetic yield (42%) compared to simpler analogs, likely due to steric hindrance and multi-step reactivity challenges .

- 2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid (CAS 1248378-70-2): Replacing the methyl ester with a carboxylic acid and the methylamino group with an amino moiety alters physicochemical properties.

- 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid: This analog () features a diphenyl-substituted imidazole and a propanoic acid group. The bulky aromatic substituents increase molecular weight (292.34 g/mol) and may enhance π-π stacking interactions in receptor binding, though the absence of a methylamino group limits its structural alignment with the target compound .

Pharmacological Potential

- Compound 32 (Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate): This analog () underwent radioligand binding assays, indicating imidazole derivatives’ relevance in receptor-targeted drug discovery.

Key Observations and Implications

Synthetic Challenges: Complex substituents (e.g., tosyl groups in 4h) reduce yields, whereas streamlined procedures (e.g., domino reactions) improve efficiency .

Biological Activity

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 211.26 g/mol. Its structure includes an imidazole ring, which is known for diverse pharmacological properties, and a methylamino group that may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its imidazole core. Compounds containing imidazole structures are often associated with various pharmacological effects including:

- Antimicrobial Activity : Imidazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Research indicates that imidazole derivatives may possess anticancer properties, potentially through apoptosis induction in cancer cells .

- Enzyme Modulation : The compound's ability to interact with specific enzymes suggests it could serve as a modulator in biochemical pathways, which is crucial for drug development .

Comparative Biological Activity

To understand the potential of this compound, it is useful to compare it with other imidazole-containing compounds. The following table summarizes some notable compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imazalil | Imidazole derivative | Antifungal |

| Imazapyr | Imidazole ring | Herbicidal |

| Imazethapyr | Imidazole derivative | Selective herbicide |

This comparison highlights the diversity within imidazole derivatives while emphasizing the unique combination of functional groups present in this compound that may confer distinct biological activities.

Synthesis and Research Findings

The synthesis of this compound typically involves several steps including the formation of the imidazole ring and subsequent functionalization with methylamino and propanoate groups. Various reagents such as potassium permanganate and sodium borohydride are commonly used in these synthetic routes .

Recent studies have focused on exploring the therapeutic potential of this compound. For instance:

- Antibacterial Studies : A study evaluated the antimicrobial activity of related imidazole compounds against various bacterial strains using diffusion methods, establishing a baseline for expected activity in this compound .

- Antitumor Research : Investigations into the anticancer properties have shown promising results where imidazole derivatives have been effective against several cancer cell lines .

Q & A

Q. What are the key synthetic routes for Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate?

The synthesis typically involves nucleophilic substitution or alkylation reactions. A common approach is reacting a brominated precursor (e.g., methyl 3-bromo-2-(methylamino)propanoate) with 4,5-dimethylimidazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C. The reaction proceeds via SN2 displacement, where the imidazole nitrogen attacks the electrophilic carbon of the brominated ester. Purification is achieved via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., imidazole protons at δ 6.8–7.2 ppm, methylamino protons at δ 2.2–2.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₈N₃O₂).

- X-ray crystallography : Resolves bond lengths and angles (e.g., imidazole ring planarity, ester group conformation). SHELX software is widely used for refinement .

Q. What are the primary functional groups influencing reactivity?

- Imidazole ring : Participates in hydrogen bonding and π-π stacking.

- Methylamino group : Acts as a weak base (pKa ~10) and nucleophile.

- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions.

These groups enable reactions such as alkylation, acylation, and coordination with metal ions .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents.

- Circular dichroism (CD) : Detects optical activity in asymmetric centers.

- Flack parameter analysis : Applied in X-ray crystallography to resolve absolute configuration. False chirality indications in near-centrosymmetric structures require cross-validation with alternative parameters (e.g., Rogers’ η vs. Flack’s x) .

Q. What contradictions arise in interpreting NMR vs. crystallographic data?

- Dynamic effects : NMR may average proton environments (e.g., imidazole tautomerism), while crystallography provides static snapshots.

- Crystal packing effects : X-ray structures may show distorted conformations due to intermolecular forces, whereas NMR reflects solution-state behavior.

- Resolution limits : Overlapping signals in NMR vs. missing electron density in crystallography for flexible side chains. Triangulate with computational models (DFT) .

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Molecular docking : Predict binding modes to receptors (e.g., cytochrome P450). The imidazole ring may coordinate with heme iron.

- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., antifungal activity against Candida spp. via ergosterol biosynthesis disruption).

- SAR studies : Modifying the methylamino or ester group alters hydrophobicity and binding affinity. Comparative studies with ethyl or isopropyl analogs reveal steric/electronic effects .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during alkylation.

- Solvent effects : Use DMF or THF to stabilize transition states in sterically hindered reactions.

- Catalysis : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do computational methods aid in predicting physicochemical properties?

- DFT calculations : Estimate dipole moments, HOMO-LUMO gaps, and charge distribution (e.g., imidazole’s electron-rich nature).

- Molecular dynamics (MD) : Simulate solvation effects and membrane permeability.

- QSAR models : Corrogate logP values with bioavailability using software like Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.